molecular formula C24H18O7 B1675076 Lophiraic acid CAS No. 135101-74-5

Lophiraic acid

Número de catálogo: B1675076
Número CAS: 135101-74-5
Peso molecular: 418.4 g/mol
Clave InChI: MPBYOMBHFPPOCP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lophiraic acid is a biflavonoid-related polyphenol primarily isolated from Lophira alata and species of the Ochna genus (e.g., Ochna holtzii, Ochna afzelii) . Structurally, it belongs to a class of dimeric flavonoids characterized by the linkage of two flavonoid monomers through carbon-carbon or ether bonds. Notably, Murakami et al. (1991) reported that this compound failed to inhibit tumor promoter-induced biological responses in vitro and in vivo, contrasting sharply with its structural analog lophirone A .

Propiedades

Número CAS

135101-74-5

Fórmula molecular

C24H18O7

Peso molecular

418.4 g/mol

Nombre IUPAC

2-(7-hydroxy-4-oxochromen-3-yl)-3,3-bis(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C24H18O7/c25-15-5-1-13(2-6-15)21(14-3-7-16(26)8-4-14)22(24(29)30)19-12-31-20-11-17(27)9-10-18(20)23(19)28/h1-12,21-22,25-27H,(H,29,30)

Clave InChI

MPBYOMBHFPPOCP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(C3=COC4=C(C3=O)C=CC(=C4)O)C(=O)O)O

SMILES canónico

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(C3=COC4=C(C3=O)C=CC(=C4)O)C(=O)O)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Lophiraic acid; 

Origen del producto

United States

Comparación Con Compuestos Similares

Lophirone A

  • Source : Lophira alata .
  • Structure: A dimeric flavonoid with a unique C-C linkage between flavanone units.
  • Bioactivity: Inhibits protein kinase C (PKC) activation (70% inhibition in mouse ear inflammation assays) . Reduces tumor multiplicity by 85% in DMBA/TPA-induced carcinogenesis models .

Lophirones B and C

  • Source : Lophira alata .
  • Structure : Chalcone dimers with distinct hydroxylation patterns.
  • Bioactivity :
    • Cytotoxic against human cancer cell lines (IC₅₀ values: 12–25 μM) .
    • Antimutagenic activity in Ames tests (60–75% inhibition of mutagenesis) .
    • Antioxidant capacity via radical scavenging (EC₅₀: 8–15 μg/mL) .

Biflavonoids from Ochna macrocalyx

  • Source : Ochna macrocalyx .
  • Structure: Biflavonoids with ether linkages.
  • Bioactivity :
    • Cytotoxic against leukemia and breast cancer cell lines (IC₅₀: 10–30 μM) .
    • Antimicrobial activity against Gram-positive bacteria (MIC: 8–16 μg/mL) .

Functional Comparison with Other Polyphenols

Asiatic Acid

  • Source : Centella asiatica .
  • Structure: Triterpenoid, structurally distinct from biflavonoids.
  • Bioactivity: Inhibits tumor promotion in mouse skin carcinogenesis (50% reduction in tumor count) . Mechanism: Downregulates NF-κB and COX-2 pathways .

Green Tea Polyphenols (EGCG)

  • Source : Camellia sinensis .
  • Structure: Monomeric catechin derivatives.
  • Bioactivity :
    • Suppresses angiogenesis and metastasis in multiple cancer models .
    • Broader therapeutic scope but lower potency in direct cytotoxicity compared to lophirone A .

Key Findings and Limitations

Structural-Activity Relationships (SAR)

  • Dimerization: Biflavonoids like lophirone A and lophirones exhibit enhanced bioactivity compared to monomeric flavonoids due to increased molecular stability and target affinity .
  • Substituent Effects : Hydroxyl and methoxy groups at specific positions (e.g., C-3' and C-4') correlate with PKC inhibition and cytotoxicity .

Divergent Efficacy of Lophiraic Acid

  • Despite structural similarity to lophirone A, this compound lacks inhibitory effects in short-term assays, likely due to steric hindrance or reduced bioavailability .

Comparative Data Table

Compound Source Key Bioactivities IC₅₀/EC₅₀/Inhibition % Reference
This compound Lophira alata Antioxidant, antimutagenic EC₅₀: 20 μg/mL
Lophirone A Lophira alata PKC inhibition, antitumor (in vivo) 70–85% inhibition
Lophirones B/C Lophira alata Cytotoxic (leukemia), antimutagenic IC₅₀: 12–25 μM
Asiatic acid Centella asiatica Antitumor (NF-κB pathway inhibition) 50% tumor reduction
EGCG Camellia sinensis Antiangiogenic, antiproliferative IC₅₀: 40–60 μM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lophiraic acid
Reactant of Route 2
Lophiraic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.